molecular formula C7H8N2O3 B1612185 Methyl 3-methoxypyrazine-2-carboxylate CAS No. 40155-20-2

Methyl 3-methoxypyrazine-2-carboxylate

Cat. No.: B1612185
CAS No.: 40155-20-2
M. Wt: 168.15 g/mol
InChI Key: HAXUMIZPUZBBHJ-UHFFFAOYSA-N
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Description

“Methyl 3-methoxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 40155-20-2 . It has a molecular weight of 168.15 and its IUPAC name is methyl 3-methoxy-2-pyrazinecarboxylate . It is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8N2O3/c1-11-6-5 (7 (10)12-2)8-3-4-9-6/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a yellow to brown solid at room temperature . It has a molecular weight of 168.15 and its linear formula is C7H8N2O3 .

Scientific Research Applications

Role in Wine Aroma

Methyl 3-methoxypyrazine-2-carboxylate, a type of methoxypyrazine, is crucial in imparting specific aroma characteristics to wines. Research indicates that these compounds, including 3-isobutyl-2-methoxypyrazine (IBMP), are responsible for the herbaceous/vegetal attributes in wines, particularly in varieties like Cabernet Sauvignon. The biosynthesis of these compounds in grape berries involves a pathway that includes the methylation of hydroxypyrazine intermediates. Light exposure and crop levels can influence IBMP concentrations in grape fruit, with light exposure reducing its concentration. This understanding helps in viticultural management to alter methoxypyrazine concentrations, enhancing wine quality (Dunlevy et al., 2013).

Biosynthesis Mechanism

Another study highlights the role of a specific methyltransferase, VvOMT3, essential for methoxypyrazine-derived flavor in wines. This enzyme is responsible for the final step in methoxypyrazine synthesis in grape berries. The expression of VvOMT3 gene in grape varieties like Cabernet Sauvignon correlates with the accumulation of IBMP in unripe grape berries. This genetic confirmation of the biosynthesis pathway is significant in understanding and controlling the flavors in wine varieties (Dunlevy et al., 2013).

Detection and Quantification Methods

The development of detection and quantification methods for methoxypyrazines in musts and wines is another important area of research. One study describes a method involving headspace solid-phase microextraction (SPME) and capillary gas chromatography for identifying and quantifying various methoxypyrazines in experimental musts of Cabernet Sauvignon and Merlot. This method enables the monitoring of these compounds during the ripening process, providing valuable insights for wine production (Sala et al., 2000).

Impact on Wine Quality

Further research delves into the significance and transformation of methoxypyrazines, like 3-alkyl-2-methoxypyrazines (MPs), from grapes to wine. MPs contribute to the herbaceous flavor characteristics of wine and are generally associated with lower wine quality. Understanding MP metabolism, including their biosynthesis, degradation, and biochemical regulation, is crucial for controlling MPs in grapes and wine. This comprehensive understanding can assist in improving wine quality by managing the balance of these compounds (Zhao et al., 2019).

Safety and Hazards

“Methyl 3-methoxypyrazine-2-carboxylate” is associated with some safety hazards. The safety information pictograms indicate an exclamation mark . The signal word is “Warning” and the hazard statements include H302 . Precautionary statements include P264, P270, P301+P312, and P330 .

Relevant Papers There are several peer-reviewed papers related to “this compound” available at Sigma-Aldrich . These papers could provide more detailed and specific information about the compound.

Properties

IUPAC Name

methyl 3-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)8-3-4-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXUMIZPUZBBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613504
Record name Methyl 3-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-20-2
Record name Methyl 3-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2 g of methyl 3-bromopyrazine-2-carboxylate (prepared as described by J. H. Jones, W. H. Holtz, E. J. C. Cragoe, J. Med. Chem., 1969, 12, 285-287) in 50 mL of methanol was added 4 mL of 30% NaOMe in methanol. After stirring 30 min the reaction was quenched with 6 mL of acetic acid and concentrated under reduced pressure. The residue was partitioned between 50 mL ethyl acetate and 50 mL saturated NaHCO3, the extract dried over MgSO4. Concentration under reduced pressure gave a white crystalline solid: MS (m+1)=169.1; 1H NMR (400 MHz, CDCl3) 8.3 (m, 2H), 4.1 (s, 3H), 4.0 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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